molecular formula C20H24O11 B15128140 4-Methylumbelliferyl b-D-xylobioside

4-Methylumbelliferyl b-D-xylobioside

Cat. No.: B15128140
M. Wt: 440.4 g/mol
InChI Key: OAEJNHLLPXDPCN-UHFFFAOYSA-N
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Description

4-Methylumbelliferyl b-D-xylobioside is a synthetic compound used primarily as a fluorogenic substrate for the detection of xylanase activity. Xylanases are enzymes that degrade xylan, a major component of plant cell walls. This compound is particularly useful in biochemical assays due to its ability to release a fluorescent product upon enzymatic cleavage, making it a valuable tool in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl b-D-xylobioside typically involves the condensation of protected 4-Methylumbelliferyl b-D-xylopyranoside with ethyl 2,3,4-tri-O-acetyl-1-thio-b-D-xylopyranoside. This reaction is catalyzed by a b-D-xylosidase enzyme from Aspergillus species, which facilitates the formation of the desired xylooligosides .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the chemo-enzymatic synthesis approach is commonly employed. This method combines chemical protection and deprotection steps with enzymatic catalysis to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl b-D-xylobioside primarily undergoes hydrolysis reactions catalyzed by xylanase enzymes. These reactions result in the cleavage of the glycosidic bond, releasing 4-Methylumbelliferone, a fluorescent compound .

Common Reagents and Conditions

The hydrolysis of this compound is typically carried out in aqueous buffer solutions at optimal pH and temperature conditions for the specific xylanase enzyme being used. Common reagents include buffer solutions such as phosphate or acetate buffers .

Major Products Formed

The major product formed from the hydrolysis of this compound is 4-Methylumbelliferone, which exhibits strong fluorescence and can be easily detected using fluorometric methods .

Mechanism of Action

The mechanism of action of 4-Methylumbelliferyl b-D-xylobioside involves its hydrolysis by xylanase enzymes. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, releasing 4-Methylumbelliferone. This fluorescent product can then be detected and quantified, providing a measure of xylanase activity .

Properties

Molecular Formula

C20H24O11

Molecular Weight

440.4 g/mol

IUPAC Name

7-[3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-methylchromen-2-one

InChI

InChI=1S/C20H24O11/c1-8-4-14(22)30-12-5-9(2-3-10(8)12)29-19-18(26)16(24)13(7-28-19)31-20-17(25)15(23)11(21)6-27-20/h2-5,11,13,15-21,23-26H,6-7H2,1H3

InChI Key

OAEJNHLLPXDPCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CO3)OC4C(C(C(CO4)O)O)O)O)O

Origin of Product

United States

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